molecular formula C11H9Cl2N3OS B13853569 2-Amino-N-(3,6-dichloro-2-methylphenyl)thiazole-5-carboxamide

2-Amino-N-(3,6-dichloro-2-methylphenyl)thiazole-5-carboxamide

Cat. No.: B13853569
M. Wt: 302.2 g/mol
InChI Key: QEZAWCDHZUBGND-UHFFFAOYSA-N
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Description

2-Amino-N-(3,6-dichloro-2-methylphenyl)thiazole-5-carboxamide is a thiazole derivative with potential medicinal properties. It is known for its antifungal and antimicrobial activities . This compound is a yellow solid with a molecular formula of C11H10ClN3OS and a molecular weight of 265.7 g/mol .

Preparation Methods

The synthesis of 2-Amino-N-(3,6-dichloro-2-methylphenyl)thiazole-5-carboxamide involves several steps. One of the methods includes the use of trifluoroacetic acid (TFA) and tert-butyl (5-((2-chloro-6-methylphenyl)carbamoyl)thiazol-2-yl)carbamate as starting materials. The reaction is carried out by stirring the solution at 25-30°C for 2 hours . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-Amino-N-(3,6-dichloro-2-methylphenyl)thiazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 2-Amino-N-(3,6-dichloro-2-methylphenyl)thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. As a precursor to Dasatinib, it inhibits protein tyrosine kinases, which play a crucial role in the regulation of cell growth and differentiation . This inhibition leads to the suppression of cancer cell proliferation and induces apoptosis (programmed cell death).

Comparison with Similar Compounds

2-Amino-N-(3,6-dichloro-2-methylphenyl)thiazole-5-carboxamide can be compared with other thiazole derivatives, such as:

The uniqueness of this compound lies in its specific molecular structure, which contributes to its distinct biological activities and applications.

Properties

Molecular Formula

C11H9Cl2N3OS

Molecular Weight

302.2 g/mol

IUPAC Name

2-amino-N-(3,6-dichloro-2-methylphenyl)-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C11H9Cl2N3OS/c1-5-6(12)2-3-7(13)9(5)16-10(17)8-4-15-11(14)18-8/h2-4H,1H3,(H2,14,15)(H,16,17)

InChI Key

QEZAWCDHZUBGND-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1NC(=O)C2=CN=C(S2)N)Cl)Cl

Origin of Product

United States

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